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molecular formula C4H5ClN2S2 B8505877 3-Chloro-4-ethylthio-1,2,5-thiadiazole

3-Chloro-4-ethylthio-1,2,5-thiadiazole

Cat. No. B8505877
M. Wt: 180.7 g/mol
InChI Key: LXLKYYUEMFRXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05821370

Procedure details

A solution of Oxone (84 g, 0.137 mol) in H2O (400 mL) was rapidly stirred as 3-chloro-4-ethylthio-1,2,5-thiadiazole (12.2 g, 0.067 mol) in THF (200 mL) was added. After stirring overnight, the THF was evaporated and the residue extracted with ether (3×). The extracts were washed with H2O, aqueous NaHCO3, and brine then the solvent dried and evaporated to give a clear liquid (13.6 g). (Compound 4).
Name
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1]OS([O-])=O.[K+].[Cl:7][C:8]1[C:12]([S:13][CH2:14][CH3:15])=[N:11][S:10][N:9]=1.[OH2:16]>C1COCC1>[Cl:7][C:8]1[C:12]([S:13]([CH2:14][CH3:15])(=[O:1])=[O:16])=[N:11][S:10][N:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
12.2 g
Type
reactant
Smiles
ClC1=NSN=C1SCC
Name
Quantity
400 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the THF was evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with ether (3×)
WASH
Type
WASH
Details
The extracts were washed with H2O, aqueous NaHCO3, and brine
CUSTOM
Type
CUSTOM
Details
the solvent dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NSN=C1S(=O)(=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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